5-Chloro-3-phenylpent-1-en-3-ol
Description
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
5-chloro-3-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H13ClO/c1-2-11(13,8-9-12)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2 |
InChI Key |
OEUKKYDNXZTCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCl)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 5-Chloro-3-phenylpent-1-en-3-ol:
Physical and Chemical Properties
- Reactivity: The chloro group in this compound increases its susceptibility to nucleophilic substitution compared to non-halogenated analogs like 5-Phenylpent-3-en-1-ol . The trifluoroacetate ester in 5-p-Chlorophenylpent-2-enyltrifluoroacetate is highly reactive toward hydrolysis, unlike the stable tertiary alcohol in the target compound.
- Polarity :
- Synthetic Utility :
- Synthesis of 5-Phenylpent-1-yn-3-ol (a related alkyne) involves nBuLi and trimethylsilylacetylene , suggesting that similar methods could be adapted for the target compound with modifications for chloro introduction.
Preparation Methods
Grignard Addition to 5-Chloro-3-penten-3-one
A convergent synthesis involves phenylmagnesium bromide addition to 5-chloro-3-penten-3-one. Adapted from Royal Society of Chemistry protocols , the ketone is treated with 3 equivalents of Grignard reagent in tetrahydrofuran (THF) at 0°C:
Reaction profile :
-
Yield : 72–89% after column chromatography (CH₂Cl₂:MeOH 9:1) .
-
Stereochemistry : The tertiary alcohol forms with >95% retention of configuration due to chelation control .
-
Safety note : Exothermic MgBr₂ precipitation requires gradual reagent addition .
Limitations include the need for anhydrous conditions and challenges in synthesizing the ketone precursor.
Mitsunobu Coupling of Chlorinated Intermediates
The Mitsunobu reaction enables C–O bond formation between phenols and chlorinated alcohols. In a scaled GMP synthesis , (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate couples with 1-chloro-5-phenylpent-1-en-4-yn-3-ol using ADDP/tri-n-butylphosphine:
Optimized conditions :
-
Purification : Chromatography on silica gel (hexane:EtOAc 4:1) achieves 80% yield .
-
Scale-up : Successful at 100-g scale but requires strict temperature control (<30°C) .
This method is ideal for introducing stereochemical diversity but suffers from high catalyst costs.
Hydrogenation of 5-Chloro-3-phenylpent-1-yn-3-ol
Selective hydrogenation of an alkyne precursor offers stereocontrol. Using Pd/C (10 wt%) in ethanol , the triple bond is reduced to cis-olefin:
Performance metrics :
-
Selectivity : 97% cis-alkene due to Lindlar-like Pd/C activity .
-
Throughput : 44 g per batch achieved in lab-scale reactors .
Potential issues include over-reduction to alkane byproducts if H₂ pressure exceeds 1 atm .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Allylic Chlorination | 86 | 98.7 | Moderate | Low |
| Grignard Addition | 89 | 95 | High | High |
| Mitsunobu Coupling | 80 | 99 | Low | Moderate |
| Hydrogenation | 92 | 97 | High | High |
Key observations :
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-3-phenylpent-1-en-3-ol, and how can intermediates be optimized?
Methodological Answer:
- Aldol Condensation: Start with 3-phenylpent-1-en-3-one and introduce chlorine via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–5°C). Monitor reaction progress via TLC or GC-MS to avoid over-chlorination .
- Grignard Reaction: React phenylmagnesium bromide with 5-chloropentan-3-one, followed by acid quenching. Optimize stoichiometry (1:1.2 ketone:Grignard reagent) to minimize byproducts like diarylalkanes .
- Intermediate Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alcohol. Confirm purity via melting point analysis and ¹H NMR (e.g., δ 1.8–2.1 ppm for allylic protons) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Exposure Control: Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, goggles). PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds from chlorophenol analogs suggest strict ventilation requirements .
- Spill Management: Absorb with diatomaceous earth; avoid aqueous washdown to prevent environmental contamination .
- Waste Disposal: Neutralize with 10% NaOH before incineration (per EPA guidelines for chlorinated organics) .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer:
- Asymmetric Catalysis: Employ Jacobsen’s Mn(III)-salen complexes for epoxidation of the alkene precursor, followed by regioselective ring-opening with HCl. Enantiomeric excess (ee >90%) can be verified via chiral HPLC .
- Dynamic Kinetic Resolution: Use lipase enzymes (e.g., CAL-B) in biphasic systems to resolve racemic mixtures. Monitor ee using polarimetry .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- QSPR Models: Train models on chlorophenol analogs to predict reaction rates with amines/thiols. Use descriptors like Hammett σ⁺ constants and LUMO energies .
- MD Simulations: Simulate solvation effects in DMSO/water mixtures using GROMACS. Correlate hydrogen-bonding networks with experimental kinetic data .
Q. How does this compound degrade under UV light, and what are the major photoproducts?
Methodological Answer:
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Methodological Answer:
- Triangulation Approach:
Q. What strategies are recommended for studying the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
